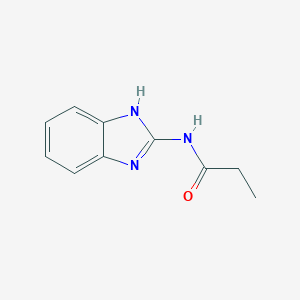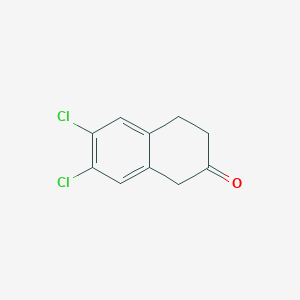
6,7-Dichloro-2-tetralone
Overview
Description
6,7-Dichloro-2-tetralone (DC2T) is a highly reactive organic compound that has been widely used in the scientific community for a variety of purposes. It is a colorless liquid with a boiling point of 156°C and a melting point of -35°C. DC2T is a highly reactive compound, and is capable of undergoing a variety of chemical reactions. It has been used in the synthesis of a variety of compounds, as well as in a variety of scientific research applications.
Scientific Research Applications
Facile Syntheses and Neurotransmitter Effects
- Facile Syntheses of Dopaminergic Argonists : A study by Horn et al. (1978) discusses the synthesis of intermediates for dopaminergic argonists using 6,7-Dichloro-2-tetralone. These argonists impact neurotransmitter release, particularly dopamine and norepinephrine (Horn, Grol, Dijkstra, & Mulder, 1978).
Synthesis Methods
- Cost-Effective Synthesis : A practical and cost-effective synthesis method for 6,7-Dimethoxy-2-tetralone, a derivative of this compound, is presented by Qandil, Miller, and Nichols (1999), highlighting its role as a versatile starting material for dopaminergic compounds (Qandil, Miller, & Nichols, 1999).
Chemical Transformations and Applications
- Isopropylation of Tetralones : Banerjee et al. (2019) reported the successful introduction of isopropyl groups into tetralone derivatives, demonstrating potential applications in creating bioactive phenolic diterpenes (Banerjee et al., 2019).
- Antimalarial Drug Analogs : Rosowsky et al. (1971) explored the synthesis of 7-benz[c]acridinemethanols as antimalarial drug analogs using this compound (Rosowsky, Chaykovsky, Yeager, Amand, Lin, & Modest, 1971).
Biomedical Research and Potential Therapeutics
- Antitubercular Agents : Upadhyay et al. (2012) investigated the anti-tubercular properties of compounds derived from this compound, indicating its potential in developing treatments for tuberculosis (Upadhyay, Thakur, Saikia, & Srivastava, 2012).
- Tetralone Derivatives in Drug Discovery : De et al. (2016) highlighted the wide range of therapeutic applications of tetralone derivatives, including their role as analgesics, antidepressants, and antibacterials (De, Banerjee, Keerthi, & Lakshmi, 2016).
Crystal Structure Analysis
- Crystal Structure of Tetralone Derivatives : Sarala et al. (2006) presented the crystal structure of a key intermediate in sertraline synthesis, a tetralone derivative, providing insights into its molecular conformation (Sarala, Kavitha, Mantelingu, Anandalwar, Prasad, & Rangappa, 2006).
Environmental and Biochemical Applications
- Bioreactor System Evaluation : Shin et al. (2001) evaluated the biotransformation of a bromo-tetralone derivative in an electrochemical bioreactor, signifying the compound's relevance in biochemical processes (Shin, Jain, Chartrain, & Zeikus, 2001).
Safety and Hazards
properties
IUPAC Name |
6,7-dichloro-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O/c11-9-4-6-1-2-8(13)3-7(6)5-10(9)12/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZIJCXXAGNMFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2CC1=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403441 | |
| Record name | 6,7-dichloro-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17556-22-8 | |
| Record name | 6,7-Dichloro-3,4-dihydro-2(1H)-naphthalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17556-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-dichloro-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione](/img/structure/B97017.png)


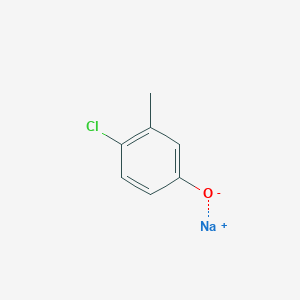
![(1s,5r)-1-Methyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B97027.png)

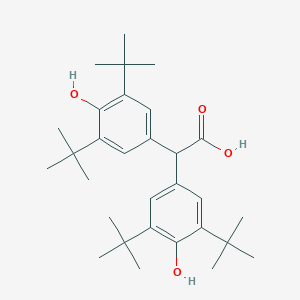
![5-acetyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B97030.png)
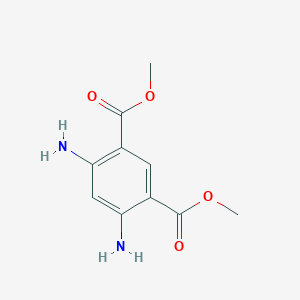
![2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B97033.png)
